molecular formula C16H20O4 B11154583 4-methyl-5,7-dipropoxy-2H-chromen-2-one

4-methyl-5,7-dipropoxy-2H-chromen-2-one

Cat. No.: B11154583
M. Wt: 276.33 g/mol
InChI Key: XBGADVHHQLNYDV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-methyl-5,7-dipropoxy-2H-chromen-2-one involves the Pechmann condensation reaction. This reaction typically requires the use of phenols and β-keto esters in the presence of a strong acid catalyst. The reaction conditions often involve elevated temperatures and prolonged reaction times to achieve high yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using mechanochemical methods. These methods involve the use of high-speed ball mills to facilitate the reaction under solvent-free conditions, making the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5,7-dipropoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-methyl-5,7-dipropoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are due to the presence of the chromenone moiety, which can absorb and emit light at specific wavelengths. This property is exploited in various imaging techniques to visualize biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-5,7-dipropoxy-2H-chromen-2-one stands out due to its unique combination of propoxy groups at positions 5 and 7, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity, making it more versatile for various applications .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

4-methyl-5,7-dipropoxychromen-2-one

InChI

InChI=1S/C16H20O4/c1-4-6-18-12-9-13(19-7-5-2)16-11(3)8-15(17)20-14(16)10-12/h8-10H,4-7H2,1-3H3

InChI Key

XBGADVHHQLNYDV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCCC

Origin of Product

United States

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